molecular formula C14H25NO4 B14013133 1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate

Cat. No.: B14013133
M. Wt: 271.35 g/mol
InChI Key: FQEZTSADQOCAKK-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate typically involves the reaction of tert-butylamine with a suitable dicarboxylate precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 4-methyl 4-methylazepane-1,4-dicarboxylate is unique due to its azepane ring structure, which provides distinct chemical properties and reactivity compared to its piperidine counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-methylazepane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-9-6-7-14(4,8-10-15)11(16)18-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEZTSADQOCAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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